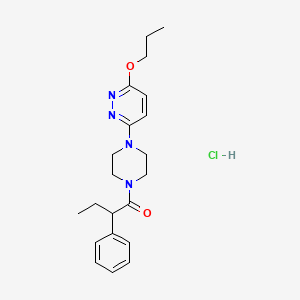

(2H-3,4'-双-1,2,4-三唑-5-基甲基)胺盐酸盐

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of triazole derivatives often involves cyclization reactions and the use of various reagents and catalysts to introduce different substituents onto the triazole ring. For instance, the synthesis of 6-[N,N-bis(2-hydroxyethyl)amine]-2,4-dichloro-1,3,5-triazine was achieved by reacting cyanuric chloride with diethanolamine under specific conditions, including temperature and solvent ratios . Another example is the synthesis of substituted 3-(benzylthio)-5-(1H-indol-3-yl)-4H-1,2,4-triazol-4-amines through a cyclization reaction between indole-3-carboxylic acid hydrazide and carbon disulfide, followed by S-benzylation .

Molecular Structure Analysis

The molecular structure of triazole derivatives is characterized using various analytical techniques such as elemental analysis, FTIR, 1H NMR, 13C NMR, and single-crystal X-ray diffraction. These methods provide detailed information about the arrangement of atoms within the molecule and the presence of specific functional groups. For example, the crystal structure of 4-(tert-butyl)-5-(1H-1,2,4-triazol-1-yl)-N-(2-hydroxy-3,5-diiodinebenzyl)thiazol-2-amine was determined to be in the monoclinic system with specific cell constants, and the presence of intermolecular hydrogen bonds was noted .

Chemical Reactions Analysis

Triazole derivatives can participate in various chemical reactions, including hydrogen bonding, which can lead to the formation of supramolecular networks. The paper on 4-(1-benzyl-5-methyl-1H-1,2,3-triazol-4-yl)-6-(2,4-dichlorophenyl)pyrimidin-2-amine describes how the compound forms centrosymmetric dimers through N-H...N hydrogen bonds and further connects into a two-dimensional network via additional hydrogen bonds . These interactions are crucial for the stability and properties of the crystalline material.

Physical and Chemical Properties Analysis

The physical and chemical properties of triazole derivatives, such as solubility, melting point, and reactivity, are influenced by their molecular structure. The physico-chemical properties of the derivatives are often studied using computational methods like density functional theory (DFT) to predict their behavior and interactions. For instance, the paper on derivatives of 3-(alkylthio)-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-4-amine discusses the synthesis and characterization of new compounds, highlighting their potential biological activity .

科学研究应用

合成和化学性质

- 合成技术:研究重点放在合成各种1,2,4-三唑衍生物上,其中包括与(2H-3,4'-Bi-1,2,4-三唑-5-基甲基)胺盐酸盐相关的化合物。这些化合物是使用不同方法合成的,例如微波辅助合成和与初级胺的反应,以创建结构多样的化合物 (Tan, Lim, & Dolzhenko, 2017)。

- 物理化学分析:采用各种物理化学方法,包括元素分析、1H-NMR光谱和HPLC-MS,来确定这些合成化合物的结构和性质 (Safonov, 2018)。

生物和药理活性

- 抗菌活性:已合成一些1,2,4-三唑衍生物并评估其抗菌活性。某些化合物被发现对各种微生物具有良好或中等活性 (Bektaş等,2007)。

- 生理效应:正在研究1,2,4-三唑衍生物的潜在生理效应,例如抗疲劳特性。一些化合物在药理研究中显示出增加效率和抗疲劳效应 (Safonov, 2018)。

材料科学应用

- 缓蚀:已研究某些1,2,4-三唑衍生物在缓蚀中的应用,特别是对于酸性环境中的低碳钢。评估这些化合物在防止腐蚀和溶解方面的效率 (Bentiss et al., 2007)。

安全和危害

未来方向

The future directions for the study of “(2H-3,4’-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride” and related compounds could involve further exploration of their potential as anticancer agents . Additionally, the development of more selective and potent derivatives could be a promising area of research .

属性

IUPAC Name |

[3-(1,2,4-triazol-4-yl)-1H-1,2,4-triazol-5-yl]methanamine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N7.ClH/c6-1-4-9-5(11-10-4)12-2-7-8-3-12;/h2-3H,1,6H2,(H,9,10,11);1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XSPAFABWSZWYRQ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=NN=CN1C2=NNC(=N2)CN.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H8ClN7 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

201.62 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(2H-3,4'-Bi-1,2,4-triazol-5-ylmethyl)amine hydrochloride | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-((2E)but-2-enyl)-1,6,7-trimethyl-8-(phenylethyl)-1,3,5-trihydro-4-imidazolin o[1,2-h]purine-2,4-dione](/img/structure/B2499341.png)

![8-[4-(4-Methoxyphenyl)piperazin-1-yl]-1,3-dimethyl-7-[2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]ethyl]purine-2,6-dione](/img/structure/B2499343.png)

![(Z)-N-(6-bromo-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)-5-nitrothiophene-2-carboxamide](/img/structure/B2499344.png)

![N-[(4-chlorophenyl)methyl]-2-[(4-chlorophenyl)methylsulfanyl]quinazolin-4-amine](/img/structure/B2499348.png)

![(4-(4-Methoxy-7-methylbenzo[d]thiazol-2-yl)piperazin-1-yl)(3-phenoxyphenyl)methanone](/img/structure/B2499350.png)

![N-(1-cyanocycloheptyl)-2-[(2,4-dichlorophenyl)amino]acetamide](/img/structure/B2499354.png)

![Methyl 5-{[1-(4-fluorophenyl)-2-oxoazetidin-3-yl]carbamoyl}furan-3-carboxylate](/img/structure/B2499355.png)

![10-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]amino}ethyl)-5-(1-pyrrolidinylcarbonyl)-3-oxa-4,10-diazatetracyclo[5.5.1.0~2,6~.0~8,12~]tridec-4-ene-9,11-dione](/img/structure/B2499360.png)

![2-[4-(5-chloro-2-methylphenyl)piperazin-1-yl]-7-(3-fluorophenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2499361.png)